molecular formula C28H46O2 B8022553 Ergosterol monohydrate

Ergosterol monohydrate

Cat. No.: B8022553
M. Wt: 414.7 g/mol
InChI Key: VXBJPWSNXFEUGJ-ZSIKXFQVSA-N
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Description

Ergosterol monohydrate is a naturally occurring sterol found predominantly in fungi, including yeast and mushrooms. It plays a crucial role in maintaining the integrity, fluidity, and permeability of fungal cell membranes. Ergosterol is also a precursor to vitamin D2, making it an important compound in both biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergosterol can be synthesized through various chemical processes, although it is more commonly extracted from natural sources. The synthetic routes often involve the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the sterol structure .

Industrial Production Methods: Industrial production of ergosterol typically involves the fermentation of yeast or other fungi. The process includes cultivating the fungi in large bioreactors, followed by extraction and purification of ergosterol from the fungal biomass. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ergosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ultraviolet light or chemical oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various alkylating agents under controlled conditions.

Major Products:

Mechanism of Action

Ergosterol exerts its effects primarily by integrating into fungal cell membranes, where it stabilizes the membrane structure and regulates its fluidity and permeability. It is also a target for antifungal agents, such as azoles, which inhibit ergosterol biosynthesis, leading to disrupted cell membrane integrity and ultimately fungal cell death .

Comparison with Similar Compounds

Uniqueness: Ergosterol is unique in its role as the principal sterol in fungal cell membranes, making it a critical target for antifungal therapies. Its ability to convert to vitamin D2 under UV light also sets it apart from other sterols .

Ergosterol monohydrate’s diverse applications and unique properties make it a compound of significant interest in various scientific and industrial fields.

Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBJPWSNXFEUGJ-ZSIKXFQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosterol monohydrate
Reactant of Route 2
Ergosterol monohydrate
Reactant of Route 3
Ergosterol monohydrate
Reactant of Route 4
Ergosterol monohydrate
Reactant of Route 5
Ergosterol monohydrate
Reactant of Route 6
Ergosterol monohydrate

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